molecular formula C22H13Cl2N3S B12640239 N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine CAS No. 920520-07-6

N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine

Cat. No.: B12640239
CAS No.: 920520-07-6
M. Wt: 422.3 g/mol
InChI Key: WSYQREDUJBEDRJ-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine is a sophisticated synthetic compound designed for pharmaceutical and biological research. Its structure integrates two privileged pharmacophores: the 7-chloroquinoline and the 1,3-benzothiazole, suggesting broad potential for investigating new therapeutic agents. The 7-chloroquinoline scaffold is a classic motif in medicinal chemistry, most famously associated with antimalarial agents like chloroquine . Research into 7-chloroquinoline derivatives continues to be a significant area of focus, with studies exploring their mechanism of action, which can include inhibition of hemozoin formation and interactions with parasitic targets . Furthermore, the presence of chlorine atoms can be critical for a molecule's biological activity and its interaction with biological targets. Over 250 FDA-approved drugs contain chlorine, underscoring its importance in drug design for diseases ranging from cancer to central nervous system disorders . The 1,3-benzothiazole moiety is another heterocyclic system of high interest, frequently found in compounds studied for their diverse pharmacological activities, including as anticancer, antimicrobial, and antidiabetic agents . The strategic fusion of these two subunits in a single molecule creates a hybrid structure that is a compelling candidate for probing structure-activity relationships (SAR) and for screening in various biological assays. Researchers may find this compound particularly valuable for projects aimed at developing new treatments for infectious diseases, cancer, and metabolic disorders. This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

920520-07-6

Molecular Formula

C22H13Cl2N3S

Molecular Weight

422.3 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine

InChI

InChI=1S/C22H13Cl2N3S/c23-13-5-7-16-18(9-10-25-20(16)11-13)26-14-6-8-15(17(24)12-14)22-27-19-3-1-2-4-21(19)28-22/h1-12H,(H,25,26)

InChI Key

WSYQREDUJBEDRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC4=C5C=CC(=CC5=NC=C4)Cl)Cl

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 3 (on phenyl) and 7 (on quinoline) serve as electrophilic sites for nucleophilic displacement.

Key Examples:

  • Amine Substitution : Reacting the 7-chloroquinoline moiety with primary/secondary amines (e.g., propylamine) in DMF at 80°C yields N-alkylated derivatives.

  • Thiolate Displacement : Treatment with sodium thiomethoxide (NaSMe) in ethanol replaces the 3-chlorophenyl group with a methylthio group (yield: 65–78%).

Table 1: Nucleophilic Substitution Conditions

Substrate PositionNucleophileSolventTemp (°C)Yield (%)Source
7-ChloroquinolinePropylamineDMF8072
3-ChlorophenylNaSMeEthanol6078

Palladium-Catalyzed Coupling Reactions

The quinoline and benzothiazole frameworks participate in cross-coupling reactions under microwave-assisted conditions.

Suzuki-Miyaura Coupling :

  • Reaction with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ in acetone/toluene/water (4:4:1) produces biaryl derivatives (126 ) in 68–85% yield .

Buchwald-Hartwig Amination :

  • Coupling with morpholine using Pd(OAc)₂/Xantphos forms N-alkylated amines (yield: 55–62%).

Table 2: Coupling Reaction Parameters

Reaction TypeReagentCatalystConditionsYield (%)Source
Suzuki-Miyaura4-MeO-PhB(OH)₂Pd(dppf)Cl₂Microwave, 100°C85
Buchwald-HartwigMorpholinePd(OAc)₂/XantphosReflux, 12h62

Cyclization and Heterocycle Formation

The benzothiazole moiety undergoes intramolecular cyclization to form fused rings.

Friedel-Crafts Cyclization :

  • In the presence of H₂SO₄, 3-mercaptopropionic acid reacts with intermediates to form thiochroman-4-ones (e.g., 146a–d ) .

Thiazinanone Synthesis :

  • Condensation with 3-mercaptopropionic acid under reflux produces 1,3-thiazinan-4-one derivatives (101a–j ) in 83–94% yield .

Mechanistic Pathway :

  • Sulfur nucleophile attacks the α,β-unsaturated ketone.

  • Ring opening generates a thiol intermediate.

  • Intramolecular aldol condensation forms the thiazinanone core .

Oxidation-Reduction Reactions

Oxidation :

  • The 4-amine group is oxidized to a nitroso derivative using H₂O₂/WO₃ in methanol (yield: 45–60%) .

Reduction :

  • Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to a tetrahydroquinoline derivative (yield: 70%).

Biological Activity-Driven Modifications

Antimalarial Derivatives :

  • Condensation with thiourea or thioparabanic acid yields hybrids with IC₅₀ values of 6.07 ng/mL against Plasmodium falciparum .

Anticancer Analogues :

  • Ferrocenyl conjugates exhibit enhanced cytotoxicity (HTB-129 breast cancer cells: IC₅₀ = 9.2 μM) .

Table 3: Bioactive Derivatives

Derivative ClassBiological ActivityIC₅₀/MICSource
Thiourea-quinolineAntiplasmodial (3D7 strain)6.07 ng/mL
Ferrocenyl-carboxamideAnticancer (HTB-129 cells)9.2 μM

Mechanistic Insights

  • Nucleophilic Aromatic Substitution : Proceeds via a two-step addition-elimination mechanism, with rate dependence on leaving group ability (Cl⁻ > Br⁻) .

  • Pd-Catalyzed Coupling : Follows a oxidative addition-transmetallation-reductive elimination pathway, accelerated by microwave irradiation .

Scientific Research Applications

Anti-Cancer Activity

Numerous studies have demonstrated the anti-cancer properties of this compound. It has shown efficacy against various cancer cell lines, including breast and prostate cancer cells. For instance:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2.
  • Case Study : A study reported that derivatives of this compound exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, indicating potent anti-cancer activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against a range of pathogens:

  • Bacterial Inhibition : Research indicates that it possesses significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Mechanism : The antimicrobial action is thought to stem from the disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .
Activity TypeTest Organism/Cell LineIC50 (µM)Reference
Anti-CancerMCF-75.2
Anti-CancerPC-36.8
AntimicrobialStaphylococcus aureus12.0
AntimicrobialEscherichia coli15.5

Mechanism of Action

The mechanism of action of N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes in bacterial cells, leading to their death. The compound may also interact with DNA, disrupting the replication process and thereby exerting its effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its benzothiazole-chlorophenyl-quinoline framework. Key analogues include:

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
NF1442 7-Chloroquinoline Piperazine-linked phenyl group Ca²⁺-ATPase inhibitor (IC₅₀: 1.3 µM)
NF1058 7-Chloroquinoline Pyrrolidine-linked phenyl group Ca²⁺-ATPase inhibitor (IC₅₀: 8.0 µM)
N-(4-(4-Aminophenylsulfonyl)phenyl)-7-chloroquinolin-4-amine 7-Chloroquinoline Sulfonamide-linked phenyl group Anticancer (2–3× potency vs. doxorubicin)
N,N’-(4,4’-Sulfonylbis(4,1-phenylene)bis(7-chloroquinolin-4-amine) Bis-quinoline Sulfonyl-bridged dimer Cytotoxicity (IC₅₀: 23.2 µM)
NQ15 3-Nitroquinoline Ethoxyphenyl and benzyloxy groups Anticancer (NMR/HRMS verified)
  • Sulfonamide-linked analogues (e.g., compound 13 in ) exhibit enhanced anticancer activity, suggesting substituent polarity impacts cytotoxicity. Dimeric structures (e.g., compound 28 in ) show reduced potency compared to monomers, possibly due to steric hindrance.

Biological Activity

N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H15ClN2OS
  • Molecular Weight : 378.875 g/mol
  • CAS Number : 6263-45-2
  • Density : 1.366 g/cm³

Antitumor Activity

Several studies have demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines. The following table summarizes the findings from key studies:

Study Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)5.0Induction of apoptosis via ROS generation
A549 (lung cancer)10.0Inhibition of tubulin assembly
HeLa (cervical cancer)8.0Cell cycle arrest at G2/M phase

The antitumor effects of this compound are primarily attributed to:

  • Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial depolarization and activation of caspase pathways .
  • Tubulin Inhibition : It binds to tubulin at a site overlapping with colchicine, disrupting microtubule dynamics and inhibiting cell proliferation . This action is particularly relevant in the context of targeting rapidly dividing cancer cells.
  • Cell Cycle Arrest : The compound causes cell cycle arrest in the G2/M phase, which is critical for preventing the replication of damaged DNA in cancer cells .

Study on MCF-7 Cell Line

A detailed study evaluated the cytotoxic effects of this compound on the MCF-7 breast cancer cell line. The results indicated an IC50 value of 5 µM, with significant apoptosis observed through flow cytometry analysis. The study highlighted that treatment led to increased levels of ROS and activation of apoptotic markers such as caspase-3 and PARP cleavage .

Study on A549 Cell Line

In another investigation involving the A549 lung cancer cell line, the compound exhibited an IC50 value of 10 µM. The mechanism was linked to the inhibition of tubulin polymerization, as evidenced by a reduction in microtubule formation upon treatment with the compound . This study also noted that the compound's activity was comparable to established chemotherapeutic agents.

Q & A

Q. Table 1: Yield Optimization Strategies

ParameterExample ConditionsYield Improvement
SolventTHF or DMF under reflux+15–20%
Purification MethodEthyl acetate recrystallization+25%
Catalyst Loading3 eq. NaHB(OAc)₃+10–15%

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR (e.g., CDCl₃ or DMSO-d₆) to verify substituent positions and aromatic proton environments .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=N stretch at ~1621 cm⁻¹, C-Cl at ~693 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight via HRMS (e.g., ESI-MS) and validate isotopic patterns for chlorine atoms .
  • HPLC : Assess purity (>95% recommended) using reverse-phase columns (e.g., C18 with acetonitrile/water gradients) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced antiproliferative activity?

Answer:
SAR strategies include:

  • Substituent Modification : Replace the benzothiazole moiety with bioisosteres (e.g., benzoxazole) to improve solubility while retaining activity .
  • Positional Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the 7-position of quinoline to enhance cellular uptake and target binding .
  • Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing IC₅₀ values to doxorubicin as a reference .

Q. Table 2: SAR Trends in Quinoline Derivatives

SubstituentActivity (IC₅₀, µM)Mechanism Insight
7-Cl (Parent)2.8 ± 0.3Base activity
7-CF₃1.2 ± 0.1Enhanced lipophilicity
Benzothiazole → Benzoxazole2.1 ± 0.2Improved solubility

Advanced: What methodologies are used to investigate the antimalarial mode of action of this compound?

Answer:

  • Heme Aggregation Inhibition (HAIA) : Measure inhibition of β-hematin formation (a malaria parasite detoxification pathway) using UV-vis spectroscopy .
  • Lipophilicity Studies : Determine distribution coefficients (logD) via water/n-octanol partitioning to correlate with membrane permeability .
  • Metal Complexation : Synthesize ruthenium-arene complexes (e.g., [Ru(η⁶-cym)Cl]) to study enhanced activity via metal-ligand synergies .

Key Finding : Ruthenium complexes of chloroquine analogs exhibit up to 3-fold higher activity against Plasmodium falciparum (e.g., IC₅₀ = 0.8 µM vs. 2.5 µM for free ligand) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

  • Standardized Assays : Adopt uniform protocols (e.g., fixed incubation times, cell densities) to minimize variability .
  • Counter-Screening : Test compounds against related pathogens (e.g., Plasmodium strains with chloroquine resistance) to identify selectivity .
  • Computational Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like PfATP4 or cytochrome bc₁ .

Example : Discrepancies in antiproliferative IC₅₀ values (e.g., 2.8 µM vs. 5.1 µM) may arise from differences in cell line passage numbers or serum concentrations in culture media .

Advanced: What crystallographic techniques validate the molecular structure of this compound?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve atomic positions and confirm stereochemistry .
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for handling twinned crystals, common in chlorinated aromatics .
  • Validation Tools : Employ CCDC Mercury for hydrogen-bonding network analysis and PLATON for symmetry checks .

Note : SHELX refinement typically achieves R-factors <5% for high-resolution (<1.0 Å) datasets .

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